molecular formula C15H20N4O3S2 B5010256 N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B5010256
M. Wt: 368.5 g/mol
InChI Key: XIXTXJNICFJXTK-UHFFFAOYSA-N
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Description

N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, typically using diethylamine.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Diethylamine, sulfonyl chlorides; reactions often require a base such as pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonamide group are key structural features that facilitate these interactions. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide is unique due to its combination of a thiazole ring, sulfonamide group, and acetamide moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[5-[[4-(diethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-4-19(5-2)13-8-6-12(7-9-13)18-24(21,22)14-10-16-15(23-14)17-11(3)20/h6-10,18H,4-5H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXTXJNICFJXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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